molecular formula C10H20N2O B1485507 trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol CAS No. 2157842-53-8

trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol

Cat. No.: B1485507
CAS No.: 2157842-53-8
M. Wt: 184.28 g/mol
InChI Key: GUOIVNPPXBEUPW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Description trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule features a cyclobutanol ring substituted with a 4-ethylpiperazine group, a structural motif common in pharmacologically active compounds. The presence of the piperazine ring, a privileged scaffold in drug design, suggests potential for this compound to be used in the synthesis of novel molecules targeting the central nervous system . Its trans-configuration is a key structural aspect that can influence its molecular conformation and interaction with biological targets. The primary application of this chemical is as a versatile intermediate for the construction of more complex chemical entities. Researchers may utilize it to develop potential ligands for various receptor systems or to study structure-activity relationships (SAR). The ethylpiperazine moiety is known to contribute to pharmacokinetic properties, such as solubility and metabolic stability, making derivatives of this compound of interest in the optimization of lead compounds . Safety and Handling: This product is intended for research purposes only in a controlled laboratory environment. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-11-5-7-12(8-6-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIVNPPXBEUPW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol typically follows a multi-step sequence involving:

  • Construction or functionalization of the cyclobutanol ring.
  • Introduction of the piperazine substituent at the 2-position of the cyclobutanol.
  • Control of stereochemistry to ensure the trans configuration between the cyclobutanol hydroxyl group and the piperazine substituent.

This approach often utilizes nucleophilic substitution or amination reactions on appropriately functionalized cyclobutane intermediates.

Key Preparation Routes

Cyclobutanol Core Formation

  • The cyclobutanol ring can be prepared via cyclization reactions or functionalization of cyclobutane derivatives.
  • One efficient method involves transition metal-catalyzed C-H functionalization of cyclobutane substrates, which allows selective hydroxylation at the 1-position and installation of substituents at the 2-position through directed strategies such as silicon-tethered directing groups or radical-mediated processes. This approach ensures regio- and stereoselectivity under mild conditions.

Stereochemical Control

  • The trans stereochemistry between the hydroxyl and piperazine substituent is critical for biological activity.
  • Stereoselective synthesis is achieved by employing chiral catalysts or auxiliaries during the cyclobutanol formation or by using stereospecific substitution reactions.
  • Metal-catalyzed asymmetric functionalization methods, such as palladium or nickel catalysis with chiral ligands, have been developed to control the stereochemical outcome.

Representative Synthetic Scheme and Data Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclobutane ring functionalization Pd-catalyzed C-H activation with silyl tether Selective hydroxylation at C-1, functionalization at C-2
2 Halogenation or activation Thionyl chloride or tosyl chloride Formation of good leaving group at C-2
3 Nucleophilic substitution 4-Ethylpiperazine, base (e.g., K2CO3) Displacement of leaving group, installation of piperazine
4 Purification Chromatography or crystallization Isolation of trans isomer

Summary Table of Preparation Methods

Methodology Advantages Limitations References
Transition metal-catalyzed C-H functionalization High regio- and stereoselectivity; mild conditions Requires specialized catalysts and directing groups
Nucleophilic substitution on activated cyclobutane Straightforward; widely applicable May require pre-functionalization steps
Catalyst-free cyclization and rearrangement Avoids toxic reagents; scalable May have moderate yields
Metal-mediated amination and hydroxylation Good stereocontrol; functional group tolerance Limited substrate scope

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is primarily studied for its potential therapeutic applications:

  • Neurological Disorders : The compound shows promise in developing drugs targeting neurological and psychiatric disorders due to its ability to interact with specific receptors in the brain. Research indicates that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential uses in treating mood disorders.
  • Cancer Treatment : In vitro cytotoxicity assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines at certain concentrations, indicating its potential as a chemotherapeutic agent.

Biological Research

In biological studies, this compound is used to explore the effects of cyclobutane derivatives on biological systems. Its unique structure allows researchers to investigate its interactions with various molecular targets, enhancing the understanding of its biological activity.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as a building block in organic synthesis makes it valuable for developing new polymers and coatings.

Data Tables

Application AreaSpecific Use CasesObservations
Medicinal ChemistryDrug development for neurological disordersInfluences serotonin and dopamine pathways
Chemotherapeutic agent for cancerInhibits cell proliferation in cancer cell lines
Biological ResearchStudy of cyclobutane derivatives' effectsInteracts with specific molecular targets
Industrial ApplicationsProduction of specialty chemicalsUsed in developing new polymers and coatings

Neuropharmacological Studies

A study focusing on this compound's effects on neurotransmitter systems revealed significant interactions with serotonin and dopamine receptors. This suggests potential therapeutic applications for mood disorders.

Cytotoxicity Assays

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation at specific concentrations, highlighting its potential as a novel chemotherapeutic agent.

Comparative Studies

Comparative analyses with analogs such as trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol indicated that the ethyl-substituted variant exhibits enhanced solubility and bioavailability, which may contribute to its unique efficacy profile in biological applications.

Mechanism of Action

The mechanism of action of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol with related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Bioactivity/Application Notes
This compound C₈H₁₆N₂O 4-Ethylpiperazine, trans-cyclobutanol Cyclobutanol, piperazine Not explicitly reported Stereochemistry critical
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethanol C₁₁H₂₀N₂O₂ Cyclobutanecarbonyl, hydroxyethyl Carbonyl, hydroxyl, piperazine Unspecified Higher lipophilicity (MW 212.29)
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Varies (aryl) Allylpiperazine, aryl-tetrazole Tetrazole, ketone, piperazine Antimicrobial activity Allyl group enhances activity
cis-2-(2-Pentenyl)furan C₉H₁₂O 2-Pentenyl (cis) Furan Aromatic (beany, grassy odor) Lower sensory threshold

Key Differences and Implications

Substituent Effects on Bioactivity: The allylpiperazine group in ’s ethanone derivatives contributes to antimicrobial activity, likely due to increased membrane permeability or target binding. In contrast, the ethylpiperazine substituent in the trans-cyclobutanol compound may alter solubility or receptor interactions, though its bioactivity remains uncharacterized .

Stereochemical Influence: The trans configuration in the cyclobutanol compound imposes spatial constraints that may affect binding to chiral targets (e.g., enzymes or receptors). Analogously, highlights that cis/trans isomerism in furans significantly alters sensory thresholds, underscoring the role of stereochemistry in functional properties .

Ring System Rigidity :

  • The cyclobutane ring in the target compound is more strained and rigid than the cyclohexane or furan rings in analogs. This rigidity could enhance metabolic stability but reduce adaptability in binding pockets compared to larger or more flexible ring systems .

Antimicrobial Activity ()

Piperazine derivatives with allyl or aryl-tetrazole groups exhibit potent antimicrobial activity, with inhibition zones comparable to ciprofloxacin. However, the absence of a tetrazole or allyl group in this compound suggests divergent bioactivity profiles, necessitating further testing .

Chromatographic Behavior ()

  • Cis/trans isomers (e.g., furans in ) show distinct separation challenges on polar (DB-WAX) vs. non-polar (HP-5MS) columns. Similarly, the trans-cyclobutanol compound’s stereochemistry may complicate analytical characterization, requiring advanced techniques like HSQC or HMBC NMR for resolution .

Biological Activity

trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with biological systems, particularly its effects on neurological and psychiatric disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and comparisons with similar compounds.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological responses. The exact pathways involved in its action depend on the specific application and context of use, which are typically elucidated through biochemical and pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown potential efficacy against various bacterial strains.
  • Anticancer Properties : The compound has been explored for its anticancer potential, particularly in relation to its effects on cancer cell lines. Further studies are required to establish specific mechanisms and efficacy.

Case Studies

  • Neuropharmacological Studies : A study focused on the effects of this compound on neurotransmitter systems revealed that it may influence serotonin and dopamine pathways, suggesting potential uses in treating mood disorders.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation at certain concentrations, indicating its potential as a chemotherapeutic agent.
  • Comparative Studies : When compared to its analogs such as trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol, the ethyl-substituted variant exhibited enhanced solubility and bioavailability, which may contribute to its unique efficacy profile.

Table 1: Comparative Biological Activities of Cyclobutane Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
This compoundModerateSignificantModulates serotonin/dopamine
trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-olLowModerateMinimal
trans-2-(4-Propylpiperazin-1-yl)cyclobutan-1-olHighLowUnknown

Q & A

Q. What are the common synthetic routes for trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol, and how can their efficiency be optimized?

Methodological Answer:

  • Route 1: Cyclobutane ring functionalization via nucleophilic substitution. React 2-hydroxycyclobutanone with 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux, using a base (e.g., K2_2CO3_3) to deprotonate the hydroxyl group.
  • Route 2: Ring-opening of activated cyclobutane derivatives (e.g., epoxides or mesylates) with 4-ethylpiperazine.
  • Optimization Strategies:
    • Catalysis: Use phase-transfer catalysts to enhance reaction rates.
    • Purification: Employ column chromatography with gradient elution (e.g., CH2_2Cl2_2:MeOH 10:1 → 5:1) to isolate the trans isomer.
    • Stereocontrol: Low-temperature conditions (-20°C) favor trans selectivity by minimizing thermal randomization .

Q. How is the stereochemistry of this compound confirmed?

Methodological Answer:

  • X-ray Crystallography: The gold standard for absolute configuration determination. For example, analogous piperazinium salts (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) were resolved via single-crystal diffraction, revealing bond angles and torsion angles critical for stereochemical assignment .
  • NMR Spectroscopy:
    • Coupling Constants (J): Vicinal coupling (J = 8–12 Hz) between C1-OH and C2-N groups supports trans configuration.
    • NOESY: Absence of nuclear Overhauser effect (NOE) between C1-OH and piperazine protons confirms spatial separation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the neuroprotective potential of this compound derivatives?

Methodological Answer:

  • Key Modifications:
    • Cyclobutane Ring: Rigidity enhances binding to neuronal receptors (e.g., NMDA or σ-1 receptors).
    • Piperazine Substituents: 4-Ethyl groups improve lipophilicity, enhancing blood-brain barrier penetration.
  • Assay Design:
    • In Vitro: Primary neuronal cultures exposed to oxidative stress (H2_2O2_2) to measure viability (MTT assay).
    • Target Validation: Competitive binding assays with radiolabeled ligands (e.g., 3^3H-MK-801 for NMDA receptors).
  • Data Interpretation: Compare EC50_{50} values across derivatives; bulky substituents on piperazine often reduce activity due to steric hindrance .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Assay Cross-Validation:
    • In Vitro: Use human-derived cell lines (e.g., SH-SY5Y) to minimize species-specific discrepancies.
    • In Vivo: Rodent models with pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio).
  • Confounding Factors:
    • Metabolic Stability: Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
    • Solubility: Adjust formulations (e.g., PEG-400/saline) to enhance bioavailability.
  • Orthogonal Methods: Pair HPLC-MS quantification with behavioral assays (e.g., Morris water maze for cognitive effects) .

Q. How can computational modeling predict interactions with serotonin receptors?

Methodological Answer:

  • Molecular Docking: Use cryo-EM structures of 5-HT1A_{1A} receptors (PDB: 6WGT) to model ligand binding.
  • Molecular Dynamics (MD): Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å).
  • Key Interactions:
    • Hydrogen bonding between cyclobutanol-OH and Ser158.
    • π-alkyl interactions between piperazine and Phe361.
  • Validation: Compare with experimental IC50_{50} values from radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.